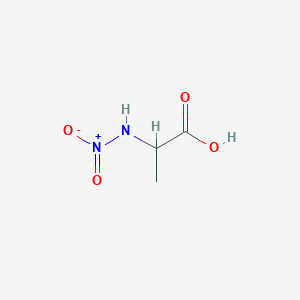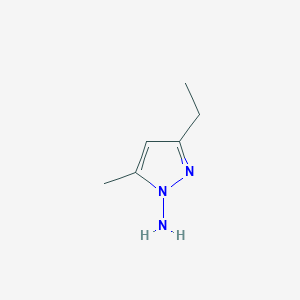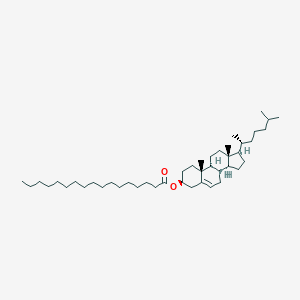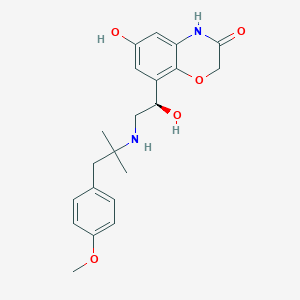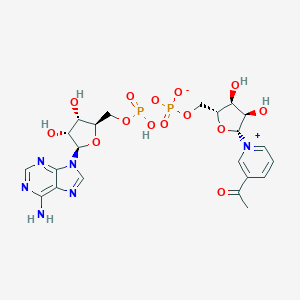
3-Acetylpyridine adenine dinucleotide
Übersicht
Beschreibung
3-Acetylpyridine adenine dinucleotide (APAD) is a crystalline solid . It is an analog of NAD+ (nicotinamide adenine dinucleotide), a signaling molecule and cofactor or substrate for many enzymes . APAD is a prominent electron transporter in various enzymatic activities in which it is alternately oxidized . It has a more significant oxidation potential than NAD .
Synthesis Analysis
The synthesis of 3-Acetylpyridine adenine dinucleotide involves several steps . The process starts with D-ribose as a starting material to prepare monophosphate-3-acetylpyridine-alpha-D-nucleoside. Adenosine is then used as a main raw material to prepare morpholine adenosine monophosphate. Finally, a docking reaction between morpholine adenosine monophosphate and monophosphate-3-acetylpyridine-alpha-D-nucleoside is carried out to prepare 3-acetylpyridine adenine dinucleotide .Molecular Structure Analysis
The molecular formula of 3-Acetylpyridine adenine dinucleotide is C22H28N6O14P2 . It contains total 76 bonds, including 48 non-H bonds, 19 multiple bonds, 11 rotatable bonds, 3 double bonds, 16 aromatic bonds, 3 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), 1 primary amine (aromatic), 1 positively charged N, and 5 hydroxyl groups .Chemical Reactions Analysis
3-Acetylpyridine adenine dinucleotide can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions . For example, it can be used in reactions involving lactate dehydrogenase from Toxoplasma, Clonorchis, and Plasmodium, bacterial lipoamide dehydrogenase, as well as mammalian dehydrogenases .Physical And Chemical Properties Analysis
3-Acetylpyridine adenine dinucleotide is a crystalline solid . It is soluble in water at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution .Wissenschaftliche Forschungsanwendungen
Electron Transporter
APAD is a prominent electron transporter in various enzymatic activities in which it is alternately oxidized . It plays a crucial role in many biochemical reactions that involve electron transfer .
Hydrogen-Accepting Cofactor
APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions . This makes it a valuable tool in studying these reactions and understanding their mechanisms.
Oxidative Phosphorylation Studies
The oxidative phosphorylation process can be studied with APAD . Oxidative phosphorylation is a key process in cellular respiration, and APAD can help researchers understand its intricacies.
Substrate in Biochemical Reactions
APAD can also be used as a suitable substrate in various biochemical reactions . This allows researchers to study the kinetics and mechanisms of these reactions.
Higher Oxidation Potential than NAD
APAD has a more significant oxidation potential than NAD . This property makes it useful in studying reactions that require a higher oxidation potential.
Stability and Efficiency in Reduction
APAD can be reduced more efficiently and is more stable than NAD . This makes it a useful substitute in reactions where the reduced form of NAD is required.
Proton Acceptor in Transhydrogenation Processes
In transhydrogenation processes with NADH or NADPH, APAD also operates as a proton acceptor . This makes it a valuable tool in studying these types of reactions.
Signaling Molecule
Many molecules use 3-Acetylpyridine adenine dinucleotide as a signaling molecule . This means it can play a role in cell communication and regulation.
Wirkmechanismus
Target of Action
The primary target of 3-Acetylpyridine Adenine Dinucleotide (3-APAD) is the enzyme 4-hydroxy-tetrahydrodipicolinate reductase found in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of L-lysine, L-methionine, and meso-diaminopimelate, which are essential for both protein synthesis and peptidoglycan cell wall formation .
Mode of Action
3-APAD is an analog of Nicotinamide Adenine Dinucleotide (NAD), a coenzyme found widely in nature . It serves as an electron carrier in numerous enzymatic reactions, where it is alternately oxidized (NAD+) and reduced (NADH) . 3-APAD can substitute for NAD as a hydrogen-accepting cofactor in many dehydrogenase reactions .
Biochemical Pathways
3-APAD is involved in various enzymatic activities, particularly in dehydrogenase reactions . These reactions are part of larger biochemical pathways such as oxidative phosphorylation, where 3-APAD can be used as a suitable substrate . It also plays a role in the transhydrogenation processes with NADH or NADPH .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
As an electron carrier, 3-APAD plays a significant role in energy metabolism. It participates in the transfer of electrons in various enzymatic reactions, contributing to the production of ATP, the energy currency of the cell . Its action results in the oxidation and reduction of molecules, facilitating numerous biochemical reactions .
Action Environment
The action of 3-APAD can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is recommended to be stored at -20°C . .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/t12-,13-,15-,16-,17-,18-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVQNXLUPNWQHM-RBEMOOQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C[N+](=CC=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018980 | |
| Record name | 3-Acetylpyridine adenine dinucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylpyridine adenine dinucleotide | |
CAS RN |
86-08-8 | |
| Record name | Acetylpyridine adenine dinucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylpyridine adenine dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetylpyridine adenine dinucleotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylpyridine-adenine dinucleotide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




